Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-
Description
The compound Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] (CAS: 10143-03-0) is a bis-benzoic acid derivative featuring a central methylene bridge linked to a 4-(dimethylamino)phenyl group. Each benzoic acid moiety is substituted with hydroxyl (-OH) and methyl (-CH₃) groups at the 6- and 5-positions, respectively .
Properties
CAS No. |
10143-03-0 |
|---|---|
Molecular Formula |
C25H25NO6 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
5-[(3-carboxy-4-hydroxy-5-methylphenyl)-[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C25H25NO6/c1-13-9-16(11-19(22(13)27)24(29)30)21(15-5-7-18(8-6-15)26(3)4)17-10-14(2)23(28)20(12-17)25(31)32/h5-12,21,27-28H,1-4H3,(H,29,30)(H,31,32) |
InChI Key |
JUJMADKPHJCRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C(=C3)C)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,3’-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 6-hydroxy-5-methylbenzoic acid under acidic conditions . The reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,3’-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 3,3’-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3,3’-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-] involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to various receptors and proteins, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
A. Azo Dyes vs. Methylene-Bridged Compounds
- Target Compound: Lacks azo (-N=N-) groups but includes a methylene (-CH₂-) bridge and dimethylamino (-N(CH₃)₂) substituents.
- Analog 1 : Benzoic acid, 3,3'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)azo]]bis[6-hydroxy-5-methyl- (CAS: 65150-80-3)
- Analog 2: C.I. Basic Blue 26 (CAS: 2580-56-5) Contains a benzophenone core with dimethylamino groups but includes a chloride counterion. Restricted under EU RoHS due to toxicity concerns, highlighting regulatory differences compared to the target compound .
B. Functional Group Variations
- Analog 3: Benzoic acid, 2-methyl-3-[[[3-methyl-4-(1-methylethyl)phenoxy]acetyl]amino]- (CAS: N/A) Substituted with acetylated amino and isopropylphenoxy groups. Higher molecular weight (341.4 g/mol) and lipophilicity compared to the target compound, suggesting divergent applications in drug delivery or surfactants .
- Analog 4: 4,4'-bis(dimethylamino)benzophenone (Michler’s ketone) Shares dimethylamino groups but features a ketone bridge instead of methylene.
Table 1: Key Properties of Target Compound and Analogs
*Estimated based on structure.
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